molecular formula C10H6Cl3N5O2 B2689435 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine CAS No. 681271-30-7

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine

Cat. No.: B2689435
CAS No.: 681271-30-7
M. Wt: 334.54
InChI Key: RUGKQRVYISASDP-UHFFFAOYSA-N
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Description

Historical Development of Nitropyrimidine Derivatives

Nitropyrimidine derivatives emerged as critical scaffolds in medicinal and agricultural chemistry following the discovery of pyrimidine’s role in nucleic acids. Early synthetic routes focused on cyclization reactions, such as the condensation of malonic acid derivatives with urea or thiourea under acidic conditions. The introduction of nitro groups to pyrimidine systems gained traction in the 1980s, driven by their electron-withdrawing properties that enhance reactivity in nucleophilic substitution reactions. For example, the nitration of diethyl malonate precursors using fuming nitric acid became a foundational method for generating 5-nitropyrimidine intermediates.

A pivotal advancement occurred with the development of multistep protocols to introduce diverse substituents. The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine demonstrated the feasibility of sequential chlorination and methylation to optimize steric and electronic profiles. This methodology laid the groundwork for later derivatives like 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine, which combines nitro, chloro, and arylaminofunctional groups.

Table 1: Evolution of Nitropyrimidine Synthesis Methods

Era Method Key Innovation Reference
1980s HCN oligomer hydrolysis Prebiotic pyrimidine formation
2010s Sequential nitration/cyclization High-yield nitro functionalization
2020s Palladium-catalyzed cross-coupling Selective arylaminogroup addition

Evolutionary Position in Pyrimidine Chemistry

This compound occupies a unique niche due to its trifunctional substitution pattern:

  • Nitro group at C5 : Enhances electrophilicity, facilitating interactions with biological nucleophiles such as cysteine residues in enzyme active sites.
  • Trichlorophenyl moiety at N4 : Introduces steric bulk and lipophilicity, improving membrane permeability compared to simpler aryl groups.
  • Diamine backbone : Enables hydrogen bonding with target proteins, as seen in kinase inhibitors like osimertinib derivatives.

This compound diverges from classical pyrimidines (e.g., thymine) by replacing oxygen-based substituents with nitro and chloro groups, shifting its applications from nucleobase analogs to targeted covalent inhibitors.

Research Significance and Scientific Interest

The compound’s structural features align with three research priorities:

  • Kinase inhibition : Nitropyrimidines exhibit selectivity for mutant epidermal growth factor receptor (EGFR) isoforms, a hallmark of non-small-cell lung cancer. The trichlorophenyl group may reduce off-target interactions by occupying hydrophobic pockets.
  • Antimicrobial activity : Nitroheterocycles disrupt microbial redox systems via nitro group reduction, a mechanism exploited in antiparasitic drugs.
  • Agrochemical potential : Chlorinated aryl groups enhance phytotoxicity, making derivatives candidates for herbicide development.

Ongoing studies focus on optimizing the balance between electronic effects (nitro) and steric demands (trichlorophenyl) to improve target affinity.

Current Research Landscape and Knowledge Gaps

Recent advances include:

  • Synthetic innovations : Transition-metal catalysis for C–N bond formation, enabling direct aryl amination without harsh conditions.
  • Computational modeling : QSAR studies predict that the trichlorophenyl group’s ortho-chloro substituents hinder rotational freedom, potentially increasing binding entropy.

Critical unresolved questions :

  • How does the nitro group’s position (C5 vs. C4) influence metabolic stability?
  • Can the trichlorophenyl moiety be replaced with less environmentally persistent groups without losing efficacy?
  • What is the compound’s reactivity in biological reducing environments, given the nitro group’s propensity for reductive activation?

Current patents emphasize scalable synthesis, while academic work lags in mechanistic and ecological studies, highlighting a need for interdisciplinary collaboration.

Properties

IUPAC Name

5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGKQRVYISASDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine typically involves the nitration of N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine. This can be achieved through a nitration reaction using nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the chlorination of aniline derivatives, followed by cyclization to form the pyrimidine ring, and finally, nitration to introduce the nitro group.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Activity
Research indicates that 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine exhibits significant pharmacological activity within the central nervous system (CNS). It is particularly noted for its role as an inhibitor of extracellular glutamate release, which has implications for treating various neurological disorders such as epilepsy and neurodegenerative diseases .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Studies suggest that it may possess properties effective against certain bacterial strains, making it a candidate for developing new antibacterial agents. Its structure allows for modifications that can enhance its efficacy against resistant strains .

3. Anti-Cancer Research
In cancer research, derivatives of pyrimidine compounds have shown promise as potential therapeutic agents. The specific structural features of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells . Ongoing studies are focused on understanding its mechanism of action and optimizing its structure for better efficacy.

Agricultural Applications

1. Herbicide Development
Due to its chemical structure, there is potential for this compound to be utilized in the development of herbicides. Compounds with similar structures have been shown to inhibit specific enzymes in plants, leading to growth inhibition or death of unwanted flora . This application could be particularly beneficial in managing agricultural pests while minimizing environmental impact.

Case Studies

StudyApplicationFindings
CNS ActivityDemonstrated inhibition of glutamate release; potential treatment for epilepsy.
AntimicrobialEffective against specific bacterial strains; potential for new antibiotic development.
Cancer ResearchInduced apoptosis in cancer cells; ongoing optimization studies.
HerbicideInhibited enzyme activity in plants; promising for agricultural use.

Mechanism of Action

The mechanism of action of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Notable Properties
5-Nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine (Target) 5-NO₂, N4/N6-(2,4,5-Cl₃C₆H₂) C₁₀H₅Cl₃N₅O₂* ~352.5* Nitro, trichlorophenyl, pyrimidine diamines High lipophilicity (Cl₃-phenyl), potential redox activity (NO₂)
NBI 27914 5-Cl, 2-CH₃, N4-(cyclopropylmethyl + propyl), N6-(2,4,6-Cl₃C₆H₂) C₁₈H₂₀Cl₄N₄ 432.04 Chloropyrimidine, branched alkyl chains CNS activity; likely improved blood-brain barrier permeability due to alkyl groups
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine 5-NO₂, N4/N6-(C₆H₅) C₁₆H₁₃N₅O₂ 307.31 Nitro, diphenyl Lower lipophilicity vs. target; potential for π-π stacking interactions
GS 39783 5-NO₂, 2-SCH₃, N4/N6-(cyclopentyl) C₁₅H₂₁N₅O₂S 343.43 Nitro, methylthio, cyclopentyl Methylthio group enhances metabolic stability; cyclopentyl increases lipophilicity
5-Nitro-N4-(4-(phenylamino)phenyl)pyrimidine-4,6-diamine 5-NO₂, N4-(4-(PhNH)C₆H₄) C₁₆H₁₄N₆O₂ 322.32 Nitro, phenylamino-phenyl Hydrogen-bonding capacity (NH); potential for dual-target interactions

*Calculated based on structural analysis; exact data unavailable in provided evidence.

Key Observations:

  • Substituent Effects: Nitro Group (5-NO₂): Present in the target compound, GS 39783, and the diphenyl analog . This group confers redox activity and may interact with nitroreductases or act as a hydrogen-bond acceptor. Halogenation: The target’s 2,4,5-trichlorophenyl group increases lipophilicity (logP) compared to non-halogenated analogs (e.g., diphenyl derivative ). The 2,4,6-trichlorophenyl in NBI 27914 may induce steric hindrance differences .
  • Pharmacological Implications :

    • NBI 27914’s CNS activity suggests pyrimidine diamines with halogenated aryl groups and alkyl chains may target neurological receptors.
    • The methylthio group in GS 39783 could reduce oxidative degradation, improving pharmacokinetics .

Research Findings and Implications

Structural-Activity Relationships (SAR):

  • Lipophilicity and Bioavailability : The trichlorophenyl group in the target compound likely enhances tissue penetration but may increase plasma protein binding, reducing free drug concentration .
  • Electronic Effects : The nitro group’s electron-withdrawing nature may polarize the pyrimidine ring, affecting binding to targets like kinases or DNA topoisomerases .

Limitations and Gaps:

  • Direct pharmacological data for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.
  • Conflicting substituent effects (e.g., 2,4,5- vs. 2,4,6-trichlorophenyl) warrant further comparative studies .

Biological Activity

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine (CAS No. 681271-30-7) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a nitro group and multiple chlorinated phenyl substituents. Understanding its biological activity is crucial for exploring its therapeutic potentials.

  • Molecular Formula : C10H6Cl3N5O2
  • Molecular Weight : 334.55 g/mol
  • Structure : The compound contains a pyrimidine ring with nitro and trichlorophenyl substituents.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including this compound. It has been suggested that such compounds can act as inhibitors against HIV-1 by targeting the non-nucleoside reverse transcriptase binding pocket (NNIBP) of the virus. For instance, derivatives exhibiting structural similarities have shown significant potency against various NNRTI-resistant strains of HIV-1 .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease mechanisms. For example, it may affect dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis pathways. Inhibitors of DHFR are known to have therapeutic applications in cancer and autoimmune diseases .

Cytotoxicity and Selectivity

Studies assessing the cytotoxic effects of this compound on various cell lines reveal that while it exhibits some cytotoxic properties, it also demonstrates selectivity towards certain cancer cell types. This selectivity is crucial for developing targeted cancer therapies .

Study 1: Antiviral Efficacy

A study published in MDPI examined a series of pyrimidine derivatives for their antiviral efficacy against HIV-1. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against resistant strains of HIV-1, suggesting promising antiviral activity .

Study 2: Enzyme Inhibition

Research focused on the inhibition of DHFR revealed that certain pyrimidine derivatives could effectively inhibit this enzyme with IC50 values comparable to established inhibitors. This highlights the potential of this compound as a lead compound for further development in anticancer therapies .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
AntiviralHIV-1 NNRTILow µM
Enzyme InhibitionDihydrofolate Reductase (DHFR)Comparable to established inhibitors
CytotoxicityVarious Cancer Cell LinesVaries by cell type

Q & A

Q. What are the optimal synthetic routes for 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine, considering its nitro and trichlorophenyl substituents?

Methodological Answer: Synthesis should prioritize regioselective nitration and chlorination steps. Begin with a pyrimidine core, introducing the nitro group at position 5 via controlled nitration (HNO₃/H₂SO₄ at 0–5°C). Subsequent coupling with 2,4,5-trichloroaniline under Buchwald-Hartwig conditions (Pd catalyst, ligand, base) ensures N-arylation. Monitor reaction progress via TLC and HPLC, and purify using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Optimize yield by adjusting stoichiometry and reaction time, referencing CRDC subclasses for chemical engineering design (RDF2050103) and powder/particle technology (RDF2050107) .

Q. What spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and nitro/amine substituents.
  • FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching).
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis (EA) : Validate C, H, N, Cl content (±0.3% tolerance). Cross-reference with analogs like 5-nitrosopyrimidine derivatives (e.g., CAS 1006-23-1) for spectral benchmarking .

Q. How should researchers design controlled experiments to assess the compound’s stability under varying pH conditions?

Methodological Answer: Employ a factorial design (2×3 matrix):

  • Variables : pH (3, 7, 11) and temperature (25°C, 40°C).
  • Procedure : Incubate the compound in buffered solutions (0.1 M phosphate/citrate) for 24–72 hours.
  • Analysis : Monitor degradation via HPLC-UV at λ_max (~280 nm) and track byproducts with LC-MS. Statistical tools (ANOVA) can identify significant degradation pathways, aligning with pre-experimental design principles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining dihedral angles and intermolecular interactions. Grow crystals via slow evaporation (acetonitrile/dichloromethane). Refine data using SHELX or OLEX2 to model bond lengths/angles. Compare with structurally similar pyrimidines (e.g., N4,N6-dimethyl-5-nitro derivatives) to interpret steric effects from trichlorophenyl groups .

Q. What methodological frameworks are recommended for investigating the bioactivity mechanisms of this compound?

Methodological Answer: Adopt a dual theoretical-experimental approach:

  • Computational : Perform DFT calculations (Gaussian 16) to map electrostatic potentials and HOMO/LUMO gaps, predicting reactivity.
  • In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) with IC₅₀ determination. Cross-validate with molecular docking (AutoDock Vina) to identify binding motifs. Align hypotheses with theoretical frameworks (e.g., ligand efficiency metrics) to contextualize results .

Q. How can conflicting data on the compound’s solubility in polar solvents be systematically analyzed?

Methodological Answer: Conduct a meta-analysis of existing solubility studies, focusing on:

  • Method Variance : Compare shake-flask vs. HPLC solubility measurements.
  • Solvent Polarity : Re-evaluate logP calculations (ChemAxon) versus experimental octanol/water partitioning.
  • Temperature Control : Ensure studies report consistent thermal conditions (±1°C). Use contradiction analysis frameworks (e.g., triangulation with Hansen solubility parameters) to reconcile discrepancies .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Characterization

TechniqueExpected Signals/PeaksReference Compound (CAS)
¹H NMR (DMSO-d6)δ 8.2–8.5 (pyrimidine H), δ 7.5–7.8 (Ar–Cl)1006-23-1
FT-IR1520 cm⁻¹ (NO₂), 3350 cm⁻¹ (N–H)N4,N6-dimethyl analog

Q. Table 2. Factorial Design for Stability Testing

FactorLevelsResponse Variable
pH3, 7, 11% Degradation (HPLC)
Temperature25°C, 40°CByproduct formation (LC-MS)

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